molecular formula C20H28N4O3 B11117767 4-isopropyl-3-(1-(2-(3-methoxyphenyl)acetyl)piperidin-3-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

4-isopropyl-3-(1-(2-(3-methoxyphenyl)acetyl)piperidin-3-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11117767
M. Wt: 372.5 g/mol
InChI Key: FYBUDNHBXNYGON-UHFFFAOYSA-N
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Description

3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-3-YL}-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a triazole ring, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-3-YL}-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methoxyphenyl group through acylation. The triazole ring is then formed via cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Automation and advanced analytical methods are employed to monitor the reaction progress and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-3-YL}-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to favor the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-3-YL}-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-3-YL}-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-3-YL}-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
  • **3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-3-YL}-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
  • **3-{1-[2-(2-METHOXYPHENYL)ACETYL]PIPERIDIN-3-YL}-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

Uniqueness

The uniqueness of 3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-3-YL}-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific structural arrangement and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H28N4O3

Molecular Weight

372.5 g/mol

IUPAC Name

5-[1-[2-(3-methoxyphenyl)acetyl]piperidin-3-yl]-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one

InChI

InChI=1S/C20H28N4O3/c1-14(2)24-19(21-22(3)20(24)26)16-8-6-10-23(13-16)18(25)12-15-7-5-9-17(11-15)27-4/h5,7,9,11,14,16H,6,8,10,12-13H2,1-4H3

InChI Key

FYBUDNHBXNYGON-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN(C1=O)C)C2CCCN(C2)C(=O)CC3=CC(=CC=C3)OC

Origin of Product

United States

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